molecular formula C14H15N3O B3822146 N-benzyl-N''-hydroxy-N'-phenylguanidine

N-benzyl-N''-hydroxy-N'-phenylguanidine

Cat. No.: B3822146
M. Wt: 241.29 g/mol
InChI Key: KBWYSSSPIQBLRU-UHFFFAOYSA-N
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Description

N-benzyl-N''-hydroxy-N'-phenylguanidine is a synthetic guanidine derivative of interest in medicinal chemistry and biochemical research. This compound features a benzyl group, a phenyl group, and a hydroxy-substituted guanidine core, a structure known to impart significant bioactivity. Guanidine derivatives are frequently investigated for their potential as enzyme inhibitors . The structural motif of an N-hydroxyguanidine is relevant in metabolic studies, as related compounds have been shown to undergo enzymatic N-oxygenation in vitro, a process that is both O2 and NADPH-dependent . Furthermore, substituted phenylguanidines have been explored as key scaffolds in developing inhibitors for various targets; for instance, some phenylguanidine derivatives containing specific heterocycles have been patented as phosphodiesterase 5 (PDE5) inhibitors for potential treatment of conditions like erectile dysfunction . The presence of multiple substituents on the guanidine core makes this compound a valuable intermediate for further chemical modification, such as nucleophilic addition or substitution, to create diverse chemical libraries for high-throughput screening . Researchers can utilize this chemical as a building block in organic synthesis or as a reference standard in metabolic and pharmacokinetic studies. Handle with care as the chemical properties and hazards are not fully characterized. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1-hydroxy-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,18H,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWYSSSPIQBLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes to N-benzyl-N''-hydroxy-N'-phenylguanidine

The primary approach to synthesizing this compound would likely involve the guanidylation of a corresponding amine precursor, N-benzyl-N-phenylamine, with a reagent that can introduce the N''-hydroxyguanidine moiety. The development of novel routes focuses on improving efficiency, yield, and substrate scope.

The synthesis of N,N',N''-trisubstituted guanidines can be achieved through various methods, including the use of classic guanidylating agents or more modern catalytic approaches. For the synthesis of this compound, the key precursor is N-benzyl-N-phenylamine. The choice of the guanidylation reagent is crucial for the successful introduction of the N''-hydroxyguanidine group.

Several classes of guanidylation reagents could be explored for this transformation. Common reagents for the synthesis of guanidines include cyanamides, carbodiimides, and isothioureas. rsc.org For the introduction of the N-hydroxyguanidine moiety specifically, a synthetic strategy could involve the guanidylation of an N-alkylhydroxylamine precursor. thieme-connect.com However, for a trisubstituted product like this compound, a more tailored approach is necessary. One potential route involves the use of protected N-hydroxyguanidylation reagents. For instance, a nucleoside-derived N-aryl-N-hydroxyguanidine has been synthesized using 3,5-dimethylpyrazole-1-carboximidamide nitrate (B79036) in N,N-dimethylformamide. thieme-connect.com This suggests that pyrazole-based carboximidamides could be viable reagents for the guanidylation of N-benzyl-N-phenylamine, followed by or concurrent with the introduction of the hydroxyl group.

Another approach could be a multi-component reaction. A copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been reported, involving cyanamides, arylboronic acids, and amines. organic-chemistry.orgorganic-chemistry.org This methodology could potentially be adapted for the synthesis of the target molecule.

The following table illustrates potential guanidylation reagents that could be adapted for the synthesis of this compound.

Guanidylation Reagent ClassSpecific ExamplePotential Application for Target SynthesisReference
Pyrazole Carboximidamides3,5-Dimethylpyrazole-1-carboximidamide nitrateDirect guanidylation of N-benzyl-N-phenylamine, potentially with a protected hydroxylamine (B1172632). thieme-connect.com
IsothioureasN,N'-Bis(tert-butoxycarbonyl)-S-methylisothioureaCould be used to form a protected guanidine (B92328), followed by deprotection and introduction of the hydroxyl group. mdpi.com
CarbodiimidesN,N'-Dicyclohexylcarbodiimide (DCC)Could react with N-benzyl-N-phenylamine in the presence of a hydroxylamine derivative, possibly with a catalyst. sci-hub.se
TriflylguanidinesN,N'-Di-Boc-N''-triflylguanidineKnown to be highly reactive and could guanidylate less nucleophilic amines, potentially adaptable for this synthesis. rsc.org

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the use of catalysts or additives.

For guanidylation reactions, solvents can range from aqueous solutions to organic solvents like N,N-dimethylformamide (DMF), chloroform, and acetonitrile. thieme-connect.comgoogle.com The choice of solvent will depend on the solubility of the reactants and the nature of the guanidylation reagent. For instance, while some syntheses of N-alkyl-N-hydroxyguanidines are performed in aqueous media, this is less suitable for more lipophilic molecules. thieme-connect.com

Temperature is another crucial factor. While some guanidylation reactions proceed at room temperature, others may require heating to enhance the reaction rate. sci-hub.segoogle.com However, for N-hydroxyguanidines, elevated temperatures could lead to decomposition, necessitating careful temperature control.

Yield enhancement can also be achieved through the use of additives. For example, in copper-catalyzed guanidylation, the presence of a base like potassium carbonate is essential. organic-chemistry.orgorganic-chemistry.org In other systems, the addition of a phase-transfer catalyst has been shown to be effective for the alkylation of protected guanidines, a strategy that could be relevant in a multi-step synthesis. acs.org

The table below presents illustrative reaction conditions from the synthesis of related guanidine compounds, which could serve as a starting point for the optimization of the synthesis of this compound.

PrecursorsCatalyst/ReagentSolventTemperatureTimeYieldReference
Aniline and DCCCuFe2O4 nanoparticlesSolvent-free80 °C3 hHigh sci-hub.se
N-Allyl guanidine and Aryl halidePalladium catalystToluene110 °C12-24 hGood organic-chemistry.org
Amine and Carbodiimide (B86325)Ytterbium triflateSolvent-free60-100 °C0.5-12 hGood rsc.org
Benzylamine and N,N'-di-Cbz-N''-triflylguanidine-ChloroformRoom Temp1 h98% google.com

Recent advances in organic synthesis have emphasized the development of catalytic and solvent-free methods to improve the environmental footprint of chemical processes. Several such approaches could be applicable to the synthesis of this compound.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of guanidines. rsc.org Catalysts based on copper, palladium, and lanthanides have been shown to be effective in promoting guanidylation reactions under mild conditions. rsc.orgorganic-chemistry.orgrsc.org For example, copper ferrite (B1171679) nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of N,N',N''-trisubstituted guanidines under solvent-free conditions. sci-hub.se

Solvent-free synthesis, often facilitated by microwave irradiation or mechanochemistry (grindstone chemistry), offers significant advantages in terms of reduced waste and simplified work-up procedures. Guanidine hydrochloride itself has been used as a green organocatalyst in aqueous media for multicomponent reactions. tandfonline.comrsc.org The synthesis of guanidine derivatives has also been achieved using visible light photocatalysis, which operates at ambient temperature. organic-chemistry.org

Protecting Group Chemistry in this compound Synthesis

The presence of multiple reactive nitrogen atoms and a hydroxyl group in this compound makes protecting group chemistry a crucial aspect of its synthesis. Protecting groups are used to temporarily mask these functional groups to prevent unwanted side reactions during synthesis. jocpr.com

For the guanidine moiety, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.comresearchgate.net These groups can be selectively introduced and removed under specific conditions. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenolysis. researchgate.net In the synthesis of N-alkyl-N-hydroxyguanidines, a protecting-group-free approach has been shown to be superior in some cases to strategies using highly reactive urethane-protected guanidylation reagents due to the instability of the fully protected products. thieme-connect.com

The hydroxyl group of the N-hydroxyguanidine functionality can also be protected, for example, as a benzyl (B1604629) ether. This protecting group can be removed by catalytic hydrogenation. bath.ac.uk The choice of protecting groups must be carefully planned to ensure orthogonality, meaning that each protecting group can be removed selectively without affecting the others. jocpr.com

The following table summarizes common protecting groups that could be employed in the synthesis of this compound.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Guanidino Nitrogentert-ButoxycarbonylBocAcidic conditions (e.g., TFA) researchgate.net
Guanidino NitrogenBenzyloxycarbonylCbzHydrogenolysis (e.g., H2, Pd/C) creative-peptides.com
HydroxylBenzylBnHydrogenolysis (e.g., H2, Pd/C) bath.ac.uk

Green Chemistry Principles in Synthetic Pathway Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules. mdpi.com For the synthesis of this compound, several green chemistry strategies can be considered.

The use of environmentally benign solvents, such as water or ethanol, or the elimination of solvents altogether (solvent-free synthesis) is a key principle. tandfonline.commdpi.com Microwave-assisted synthesis and mechanochemistry are techniques that often allow for solvent-free conditions and can lead to shorter reaction times and higher yields. rsc.org

The use of catalysts, particularly recyclable catalysts, is another important aspect of green chemistry. As mentioned, guanidine hydrochloride can act as a recyclable organocatalyst. tandfonline.com The development of biosynthetic routes, such as the photosynthetic production of guanidine, represents an ultimate goal in green chemistry, though its application to complex derivatives is still a long-term objective. rsc.org The evaluation of the environmental impact of a synthetic process using metrics like E-Factor and Process Mass Intensity (PMI) is also becoming standard practice. tandfonline.com

Mechanistic Elucidation of Formation and Reactivity

Detailed Reaction Mechanisms for N-benzyl-N''-hydroxy-N'-phenylguanidine Synthesis

The synthesis of this compound can be approached through several established methods for forming the guanidine (B92328) core, adapted for the specific substituents. A common and versatile method involves the reaction of a carbodiimide (B86325) with a hydroxylamine (B1172632) derivative. In this case, the reaction would likely proceed between N-benzyl-N'-phenylcarbodiimide and hydroxylamine.

The proposed mechanism commences with the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the carbodiimide. This initial step forms a tetrahedral intermediate. Subsequent proton transfer and rearrangement lead to the final this compound product. The reaction is often facilitated by a suitable solvent and may be influenced by the presence of catalysts that can activate the carbodiimide.

Alternative synthetic strategies include the use of other guanylating agents, such as S-methylisothioureas or cyanamides. mdpi.comorganic-chemistry.org For instance, N-benzyl-N'-phenylcyanamide could react with hydroxylamine to yield the target compound. Transition metal catalysis has also emerged as a powerful tool for the synthesis of multisubstituted guanidines, offering alternative reaction pathways. rsc.org

The synthesis of this compound is believed to proceed through a series of transient species. The primary intermediate is a tetrahedral species formed from the addition of hydroxylamine to the carbodiimide. This intermediate is typically unstable and not isolated.

Computational studies on related guanidine formation reactions suggest that the transition state for the initial nucleophilic attack is characterized by the partial formation of the new nitrogen-carbon bond and a significant charge separation. nih.gov The subsequent proton transfers and rearrangements would involve their own transition states, likely with low energy barriers. The exact nature and energy of these transition states for the specific synthesis of this compound would require dedicated computational analysis.

Table 1: Postulated Intermediates in the Synthesis of this compound

IntermediateDescription
Tetrahedral AdductFormed by the nucleophilic attack of hydroxylamine on N-benzyl-N'-phenylcarbodiimide.
Protonated IntermediateResulting from proton transfer from the hydroxylamine nitrogen to one of the carbodiimide nitrogens.

This table is based on generally accepted mechanisms for guanidine synthesis.

Thermodynamically, the formation of the guanidine product is generally favored due to the stability of the resulting guanidinium (B1211019) group, especially upon protonation. The equilibrium of the reaction can be influenced by the relative stabilities of the reactants and products. wwu.edursc.org Studies on guanidine metathesis reactions have shown that steric congestion around the guanidine core can significantly impact both the reaction rate and the final thermodynamic product distribution. wwu.edu

Table 2: Factors Influencing Reaction Kinetics and Thermodynamics

FactorEffect on KineticsEffect on Thermodynamics
Steric Hindrance Decreases reaction rateMay shift equilibrium towards less hindered products
Electronic Effects Electron-withdrawing groups on the carbodiimide increase the rateInfluences the relative stability of reactants and products
Solvent Polarity Can stabilize charged intermediates and transition states, affecting the rateCan influence the position of the equilibrium
Catalyst Can lower the activation energy, increasing the rateDoes not affect the final equilibrium position

This table presents generalized trends observed in guanidine synthesis.

Investigation of Proton Transfer and Tautomerism Dynamics

This compound can exist in several tautomeric forms due to the presence of multiple nitrogen and oxygen atoms capable of accepting or donating protons. The principal tautomeric equilibria involve the hydroxyguanidine core. These include amino-imino tautomerism and keto-enol type tautomerism.

Computational studies on N-hydroxy amidines, which share a similar structural motif, indicate that the amide oxime tautomer is generally more stable than the imino hydroxylamine form. nih.gov However, the energy barrier for interconversion can be high, suggesting that the tautomers might not readily interconvert at room temperature without assistance. nih.gov The presence of solvents, particularly those capable of hydrogen bonding like water, can significantly lower the activation barrier for proton transfer through a solvent-assisted mechanism. nih.gov The relative stability of the tautomers of this compound will be influenced by the electronic nature of the benzyl (B1604629) and phenyl substituents and the solvent environment. mdpi.comnih.gov

Table 3: Potential Tautomeric Forms of this compound

Tautomer NameStructural Description
N''-hydroxy (Amide Oxime form) The hydroxyl group is attached to a nitrogen that is double-bonded to the central carbon.
N-hydroxy (Imino Hydroxylamine form) The hydroxyl group is attached to a nitrogen that is single-bonded to the central carbon.

This table describes the primary tautomeric possibilities of the core structure.

Reaction Pathway Analysis of this compound with Electrophiles

The reactivity of this compound towards electrophiles is dictated by the presence of multiple nucleophilic centers: the three nitrogen atoms and the oxygen atom of the hydroxyl group. The relative nucleophilicity of these sites will depend on the specific tautomeric form present and the reaction conditions.

The guanidine nitrogens are generally nucleophilic and can react with a variety of electrophiles. For example, they can participate in Michael additions to α,β-unsaturated carbonyl compounds or undergo alkylation or acylation. nih.gov The hydroxyl group can also act as a nucleophile, particularly in its deprotonated, alkoxide form. In biological systems, N-hydroxyguanidines have been shown to be oxidized by heme-containing enzymes, indicating their susceptibility to electrophilic attack at the nitrogen or oxygen atoms. nih.govdntb.gov.ua The reaction with a given electrophile may lead to a mixture of products, depending on the relative reactivity of the different nucleophilic sites.

Reaction Pathway Analysis of this compound with Nucleophiles

The primary electrophilic site in this compound is the central carbon atom of the guanidine core. Its electrophilicity is enhanced upon protonation of one of the nitrogen atoms, which makes the guanidinium ion a better leaving group.

Nucleophilic attack at the guanidinyl carbon can lead to substitution or cleavage of the molecule. The reaction pathway would likely involve the formation of a tetrahedral intermediate, similar to the reverse of its synthesis. The feasibility of such a reaction depends on the strength of the incoming nucleophile and the stability of the leaving groups. Strong nucleophiles under forcing conditions might be required to effect such a transformation. The benzyl and phenyl substituents on the nitrogen atoms will also influence the reactivity of the central carbon through steric and electronic effects.

Sophisticated Spectroscopic Characterization and Structural Informatics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of N-benzyl-N''-hydroxy-N'-phenylguanidine in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete bonding network. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for example, within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (2-3 bonds), which is crucial for connecting the different structural fragments, such as linking the benzyl (B1604629) and phenyl groups to the central guanidine (B92328) core.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly vital for conformational analysis. It detects through-space interactions between protons that are in close proximity, providing insights into the molecule's preferred three-dimensional arrangement. For this compound, NOESY could help determine the relative orientation of the benzyl and phenyl rings with respect to the guanidine backbone. Studies on similar N-acyl systems have demonstrated the utility of NOESY in differentiating between cis and trans rotamers around the amide-like bonds. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and based on typical values for similar functional groups and compounds found in the literature. tandfonline.commdpi.com Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl -CH₂-4.3 - 4.745 - 50
Phenyl-H (ortho, meta, para)6.8 - 7.5115 - 140
Benzyl-H (ortho, meta, para)7.2 - 7.6125 - 140
Guanidine C=N-155 - 165
N-H7.0 - 9.0 (broad)-
O-H9.0 - 11.0 (broad)-

The guanidine moiety and the N-benzyl and N-phenyl substitutions can lead to the existence of different conformers due to restricted rotation around the C-N bonds. Variable Temperature (VT) NMR spectroscopy is a key technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures.

Analysis of the coalescence temperature and the line shape allows for the calculation of the activation energy (ΔG‡) for the rotational barriers. This information is crucial for understanding the conformational flexibility and stability of this compound. Such studies have been effectively used to analyze the rotational equilibria in other N-acyl and related systems. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within this compound. These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different.

FT-IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the guanidine core would likely appear in the 1600-1680 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and benzyl rings would be observed in the 1450-1600 cm⁻¹ region. Bending vibrations for N-H and C-H bonds would appear at lower wavenumbers.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the phenyl and benzyl groups would give rise to strong Raman signals. The symmetric stretching of the guanidine backbone could also be a prominent feature. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes and a confident confirmation of the presence of all functional groups. acs.orghoriba.com

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound (Note: The following data is predictive and based on typical values for similar functional groups and compounds found in the literature. tandfonline.comresearchgate.net Actual experimental values may vary.)

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200 - 3500 (broad)Weak
N-H Stretch3200 - 3500 (broad)Moderate
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 3000Moderate
C=N Stretch (Guanidine)1600 - 1680Moderate to Strong
Aromatic C=C Stretch1450 - 1600Strong
N-H Bend1500 - 1650Weak
C-N Stretch1200 - 1350Moderate

The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, O) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. These interactions can significantly influence the conformation and properties of the molecule. Vibrational spectroscopy is a sensitive probe of hydrogen bonding. The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the donor group (e.g., O-H or N-H). By comparing the spectra in different solvents or at different concentrations, it is possible to infer the nature and strength of the hydrogen bonding interactions. Computational studies can further aid in assigning these shifts to specific hydrogen bonding patterns. olemiss.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of the molecular formula of this compound and for gaining insights into its structural integrity through fragmentation analysis. HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition. mdpi.com

Upon ionization, the molecular ion of this compound can undergo fragmentation, breaking at its weakest bonds. The analysis of the resulting fragment ions in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways could include:

Loss of the benzyl group (C₇H₇•), leading to a prominent fragment ion.

Cleavage of the phenyl group (C₆H₅•).

Fragmentation within the guanidine core, such as the loss of the hydroxyl group (•OH) or cyanamide (B42294) (NCNH₂).

Formation of the tropylium (B1234903) ion (m/z 91) from the benzyl moiety, a common fragmentation pattern for benzyl-containing compounds.

By carefully analyzing the masses of these fragment ions, it is possible to piece together the connectivity of the molecule and confirm the proposed structure. Tandem mass spectrometry (MS/MS) experiments can further elucidate the fragmentation pathways by isolating a specific ion and inducing its further fragmentation. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of absorption and their intensities are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains several key chromophores: the phenyl group, the benzyl group, and the N-hydroxyguanidine core. The interaction and conjugation of these groups dictate the compound's UV-Vis spectrum.

Key Chromophores and Predicted Electronic Transitions:

Phenyl Group: The monosubstituted benzene (B151609) ring attached to a nitrogen atom is a significant chromophore. Aromatic systems like benzene typically exhibit strong absorptions due to π → π* transitions. For benzene itself, characteristic absorptions occur around 184 nm, 204 nm, and a weaker, vibrationally structured band around 254 nm. In this compound, the phenyl ring is conjugated with the guanidine nitrogen, which is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity.

Benzyl Group: The benzyl group also contains a phenyl ring, but it is isolated from the main conjugated system of the N'-phenylguanidine moiety by a methylene (B1212753) (-CH2-) group. Therefore, its contribution to the spectrum is expected to be similar to that of toluene, with a weak absorption band in the 260-270 nm region.

N-Hydroxyguanidine Core: The guanidine group itself, with its C=N double bond and nitrogen lone pairs, can undergo n → π* and π → π* transitions. The presence of the hydroxyl group on one of the nitrogen atoms (N'') and the phenyl and benzyl substitutions will influence the energy of these transitions. The delocalization of electrons across the N-C=N system is a key feature. Studies on N-aryl N'-hydroxyguanidines have shown UV-visible absorption bands, indicating the electronic activity of this functional group. acs.org

Predicted UV-Vis Absorption Data:

Based on the analysis of its constituent chromophores, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to exhibit several absorption bands.

Predicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Probable Electronic TransitionAssociated Chromophore(s)
~200-220Highπ → πPhenyl and Benzyl rings (E2 band)
~250-270Moderate to Highπ → πN'-phenylguanidine system (conjugated)
~260-270Lowπ → πBenzyl group (B-band)
>300Lown → πC=N of the guanidine core

The solvent can significantly influence the position and intensity of these absorption bands. Polar solvents may cause shifts in the n → π* transitions (typically a hypsochromic or blue shift) and the π → π* transitions (which can shift to either shorter or longer wavelengths).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (If Chiral)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. nih.gov This phenomenon is exclusively observed in chiral molecules, which are molecules that are non-superimposable on their mirror images. saschirality.org ECD is a definitive method for determining the absolute configuration of stereocenters in a molecule.

Analysis of Chirality for this compound:

A molecule is chiral if it lacks an improper axis of rotation (which includes a plane of symmetry and a center of inversion). Examining the structure of this compound reveals that it does not possess any stereocenters (an atom with four different substituents). The molecule can be represented as having a plane of symmetry that bisects the guanidine core, assuming free rotation around the single bonds.

Therefore, this compound is an achiral molecule.

Implications for Chiroptical Spectroscopy:

As an achiral compound, this compound will not exhibit a signal in an ECD experiment. Its ECD spectrum will be a flat line at zero ellipticity across all wavelengths. This is because achiral molecules interact identically with left and right circularly polarized light. researchgate.net Consequently, chiroptical techniques are not applicable for the structural analysis of this specific compound unless it is placed in a chiral environment or derivatized with a chiral auxiliary.

Crystallographic Analysis and Solid State Characteristics

Analysis of Intermolecular Interactions in the Crystalline State

The solid-state structure of N-benzyl-N''-hydroxy-N'-phenylguanidine is expected to be dominated by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice. mdpi.com

The aromatic benzyl (B1604629) and phenyl rings are expected to participate in significant π-π stacking interactions. nih.gov These can occur in a face-to-face or offset (displaced) fashion, contributing to the cohesive energy of the crystal. researchgate.net Furthermore, weaker C-H...π interactions, where C-H bonds from the benzyl methylene (B1212753) group or the aromatic rings act as donors to the π-electron clouds of adjacent aromatic rings, are also likely to be present. researchgate.netrsc.org These interactions, although individually weak, can collectively provide substantial stabilization to the crystal structure. Theoretical studies on guanidinium-aromatic complexes have highlighted the importance of such cation-π and related interactions. researchgate.netnih.gov

Polymorphism and Pseudopolymorphism Studies

Given the conformational flexibility of the benzyl group and the potential for different hydrogen bonding patterns, this compound may exhibit polymorphism—the ability to crystallize in multiple distinct crystal structures. wikipedia.orgmt.comnih.govresearchgate.net Each polymorph would have unique physical properties. The study of polymorphism is critical in fields like pharmaceuticals, where different forms can have different solubilities and bioavailabilities. nih.govresearchgate.net The existence of different polymorphs is often dependent on crystallization conditions such as solvent, temperature, and pressure. mt.com

Correlation of Solid-State Structure with Spectroscopic Signatures

The specific arrangement of molecules in the solid state, as determined by X-ray diffraction, has a direct influence on the compound's spectroscopic signatures. For instance, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy are sensitive to the strength and geometry of hydrogen bonds. nottingham.ac.uk Changes in the electronic environment due to crystal packing can also affect the chemical shifts in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. nih.gov Correlating the detailed structural information from crystallography with spectroscopic data provides a more complete understanding of the compound's solid-state behavior and can help in identifying different polymorphic forms. nottingham.ac.uk

Chemical Derivatization, Analogue Synthesis, and Structure Reactivity Relationships

Synthesis of Substituted N-benzyl-N''-hydroxy-N'-phenylguanidine Analogues

The synthesis of analogues of this compound can be achieved through various established synthetic routes for guanidine (B92328) derivatives. These methods typically involve the strategic introduction of substituents onto the benzyl (B1604629) and phenyl rings either before or after the formation of the core guanidine structure.

A common approach involves a multi-step synthesis beginning with appropriately substituted starting materials, such as substituted anilines and benzylamines. For instance, a substituted aniline can undergo guanylation to form a phenylguanidine intermediate. This intermediate can then be further reacted with a substituted benzylamine. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently employed to control reactivity during the synthesis. nih.govmdpi.com

A general synthetic pathway can be outlined as follows:

Guanylation of Aniline: A substituted aniline is treated with a guanylating agent, such as S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea, often in the presence of a promoter like mercury(II) chloride, to yield a protected phenylguanidine. mdpi.com

Coupling with Benzylamine: The resulting protected phenylguanidine can then be coupled with a substituted benzylamine.

Hydroxylation: Introduction of the hydroxyl group can be complex and may involve the use of specific reagents that can deliver a hydroxylamino functionality.

Deprotection: The final step typically involves the removal of protecting groups, often using an acid like trifluoroacetic acid (TFA), to yield the target substituted this compound analogue. nih.govmdpi.com

Alternatively, synthesis can commence from a substituted phenol, which is first benzylated and then subjected to reactions to build the guanidine moiety. nih.govmdpi.com The choice of route depends on the desired substitution pattern and the availability of starting materials.

Table 1: Examples of Synthetic Approaches for Substituted Guanidine Analogues

Starting Material Key Reactions Typical Reagents Product Type Reference
Substituted Phenol Guanylation, Benzylation, Deprotection BocN=C(SMe)-NHBoc, Benzyl halide, TFA Phenyl Guanidine Derivatives nih.govmdpi.com
Substituted Benzylamine Guanylation, Deprotection BocN=C(SMe)-NHBoc, TFA Benzyl Guanidine Derivatives researchgate.net

Functionalization of the Hydroxyl and Guanidine Moieties

The hydroxyl and guanidine groups are key functional sites that can be modified to fine-tune the molecule's properties.

The N-hydroxy group (or its tautomeric oxime form) is nucleophilic and can readily undergo alkylation and acylation reactions under standard conditions.

Alkylation: O-alkylation can be achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl group. The synthesis of O-substituted hydroxyguanidine derivatives has been previously reported, confirming the feasibility of this approach. acs.org For example, the formation of 2-benzyloxy-guanidine demonstrates O-benzylation of a hydroxyguanidine core. bath.ac.uk

Acylation: O-acylation can be performed using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction yields the corresponding O-acyl-N''-hydroxyguanidine ester.

These modifications transform the hydrogen-bond donating hydroxyl group into a hydrogen-bond accepting ether or ester, which can significantly alter the molecule's intermolecular interactions and physicochemical properties.

The guanidine moiety contains nitrogen atoms that can also be functionalized, although their reactivity is influenced by the delocalized positive charge in the protonated state. Modification is often carried out on the neutral guanidine base using protecting group strategies. nih.gov

Alkylation: N-alkylation can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the nitrogens. However, specific methods using tailor-made precursors, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, have been developed for the controlled alkylation of guanidine groups. nih.gov

Acylation: N-acylation is a viable functionalization strategy. For instance, acylated derivatives of N-Boc-S-methylisothiourea can be used as precursors to introduce acyl groups onto the guanidine nitrogen. nih.gov The reaction of a guanidine with benzoyl chloride or benzenesulfonyl chloride can also lead to N-acylated or N-sulfonylated products. nih.govmdpi.com

It is important to note that functionalization at the guanidine nitrogen can impact the basicity and hydrogen-bonding capabilities of the group, which often has significant consequences for biological activity. mdpi.com

Table 2: Summary of Functionalization Reactions

Moiety Reaction Type Reagents Functional Group Introduced
Hydroxyl Alkylation Alkyl halide, Base Ether (-OR)
Hydroxyl Acylation Acyl chloride, Base Ester (-OCOR)
Guanidine Nitrogen Alkylation Alkylating precursors N-Alkyl

Exploration of Cyclization and Rearrangement Reactions

The structural framework of this compound allows for the exploration of intramolecular cyclization and rearrangement reactions to form novel heterocyclic systems.

Cyclization: The N-hydroxyguanidine moiety is a valuable precursor for synthesizing various nitrogen- and oxygen-containing heterocycles. bath.ac.uk For example, O-benzylated hydroxyguanidine has been shown to react with bifunctional reagents like chloroacetyl chloride to form 2-amino-1-benzyloxy-4-oxo-2-imidazolines. bath.ac.uk Reaction with Michael acceptors such as methyl propiolate can lead to the formation of six-membered rings like 2-amino-1-benzyloxy-4-pyrimidone. bath.ac.uk These reactions demonstrate that the this compound scaffold could be used to generate a diverse range of complex heterocyclic structures.

Rearrangement: Rearrangement reactions involve the migration of a group within a molecule to form a structural isomer. bdu.ac.in While specific named rearrangements for this exact compound are not widely documented, related structures undergo such transformations. For example, the rearrangement of 2-chloroquinazolin-4(3H)-ones with diamines can produce cyclic guanidines. nih.gov The Lossen rearrangement, which converts a hydroxamic acid to an isocyanate, involves a chemical environment (N-hydroxy-amide) with some resemblance to the N-hydroxyguanidine moiety, suggesting that related transformations could be possible under specific conditions. bdu.ac.inthermofisher.com

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how modifications to the chemical structure of this compound and its analogues affect their chemical reactivity and, by extension, their biological activity.

Electrochemical studies on N-substituted-N'-hydroxyguanidines have shown that these compounds exhibit distinct oxidation potentials, which are influenced by the nature of the substituents. nih.gov This directly links structural changes to electrochemical reactivity.

In the context of biological activity, which is a manifestation of chemical reactivity in a biological system, extensive Structure-Activity Relationship (SAR) studies have been conducted on related benzyl and phenyl guanidine derivatives. nih.govmdpi.com These studies provide valuable insights into potential SRRs for the title compound.

Key findings from these studies include:

Influence of Aromatic Substituents: The type and position of substituents on the benzyl and phenyl rings have a profound impact on activity. For example, in a series of benzyl guanidine derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy substituent resulted in the highest antimicrobial potency. nih.govmdpi.com

Role of the Guanidine Group: Substitution on the guanidine nitrogen atoms can significantly alter biological activity. In one study, methylation or methoxyethylation of a guanidine nitrogen led to a dramatic decrease in antimicrobial potency, highlighting the importance of the unsubstituted guanidinium (B1211019) group for interaction with biological targets. mdpi.com

Metabolic Stability: Structural modifications can influence metabolic pathways. The replacement of a chlorine atom with a trifluoromethyl (CF₃) group was shown to prevent metabolic dechlorination and monooxygenation in a related analogue. nih.gov

Table 3: Structure-Activity Relationship Insights from Related Guanidine Derivatives

Structural Modification Observation Implication for Reactivity/Activity Reference
Introduction of 2-Cl, 3-CF₃ on benzyloxy ring Potent antimicrobial activity (MICs of 0.5-1 µg/mL) Electronic and steric factors enhance interaction with target nih.govmdpi.com
Substitution on guanidine nitrogen (e.g., methyl) Significant decrease in antimicrobial potency Unsubstituted N-H may be crucial for hydrogen bonding or maintaining the necessary charge distribution mdpi.com

Investigation of Guanidine as a Chemical Ligand

The guanidine functional group and its deprotonated form, guanidinate, are highly effective ligands in coordination chemistry. encyclopedia.pub The this compound molecule contains multiple potential coordination sites: the nitrogen atoms of the guanidine group and the oxygen atom of the hydroxyl group.

The guanidinato anion is a particularly versatile ligand due to the delocalization of its negative charge across the three nitrogen atoms, which allows for strong binding and electronic flexibility. encyclopedia.pub This enables it to stabilize a wide array of metal centers in various oxidation states. The most common coordination mode for guanidinato ligands is N,N'-chelation, forming a stable four-membered ring with the metal center. encyclopedia.pub

Furthermore, the N-hydroxyguanidine moiety itself can act as a ligand. An osmium(III) complex has been synthesized where an N-hydroxyguanidine ligand is coordinated to the metal center through a nitrogen atom. acs.org In other related systems, such as N-benzyl-N-nitrosohydroxylamine, the ligand coordinates to metal ions in a bidentate fashion through two oxygen atoms, forming a stable 5-membered chelate ring. scirp.org

Given these precedents, this compound is expected to act as a versatile ligand, potentially coordinating to metal ions in several ways:

As a neutral ligand through one or more nitrogen atoms.

As a monoanionic (guanidinate) ligand via N,N'-chelation.

As a monoanionic (from deprotonation of the hydroxyl group) ligand via N,O- or O,O'-chelation, depending on the tautomeric form.

The specific coordination mode would depend on the metal ion, the reaction conditions (such as pH), and the steric and electronic properties of the substituents on the benzyl and phenyl rings. The study of such metal complexes is a growing field, with potential applications in catalysis and materials science. encyclopedia.pub

Non Biological Applications in Chemical Science

Application as a Synthetic Building Block in Complex Molecule Synthesis

While specific examples detailing the use of N-benzyl-N''-hydroxy-N'-phenylguanidine as a building block are not prevalent in current literature, the chemistry of its core functional groups provides a strong basis for its potential in the synthesis of complex molecules, particularly heterocycles. Heterocyclic compounds are a cornerstone of organic synthesis and are found in a vast array of pharmaceuticals and functional materials. sigmaaldrich.comsrdorganics.com

The N-hydroxyguanidine unit is a versatile synthon. For instance, studies on related compounds like 2-benzyloxyguanidine have shown its utility in annulation chemistry to create novel heterocyclic systems containing the N-hydroxyguanidine moiety. bath.ac.uk Reactions with bifunctional reagents such as chloroacetyl chloride or methyl propiolate can lead to the formation of N-hydroxy imidazolines and pyrimidones, respectively. bath.ac.uk By analogy, this compound could be employed to synthesize more complex, substituted heterocyclic structures. The presence of the phenyl and benzyl (B1604629) groups could influence the regioselectivity of these cyclization reactions and impart specific properties, such as lipophilicity or altered biological activity, to the final products.

Furthermore, the general synthetic routes to phenyl and benzyl guanidine (B92328) derivatives often involve multi-step processes where the guanidine core is constructed on an existing amine framework. nih.govmdpi.com this compound could itself serve as a scaffold, where the benzyl or phenyl groups are further functionalized, or the hydroxyguanidine moiety participates in subsequent transformations to build larger, more intricate molecular architectures.

Role as a Reagent or Catalyst in Organic Transformations

The potential for this compound to act as a reagent or catalyst stems from the properties of its guanidine and N-benzyl components. Guanidine and its derivatives are strong organic bases and have been used to catalyze a variety of organic reactions. The N-hydroxy functionality introduces the possibility of acting as a nucleophile or participating in redox processes.

While the catalytic activity of this compound itself has not been specifically reported, related structures are integral to various catalytic systems. For example, guanidine-containing ligands are known to form stable complexes with transition metals used in polymerization catalysis. researchgate.net Specifically, N-benzyl cyclic peptoid-sodium complexes have been demonstrated to be active catalysts for the ring-opening polymerization of L-lactide. rsc.org This suggests that metal complexes of this compound could potentially exhibit catalytic activity in similar transformations.

Additionally, the benzyl group is a common feature in organocatalysis and ligand design. Research has shown that the catalytic activity of certain systems can be influenced by the presence of N-benzyl groups. rsc.org Moreover, catalysts for important transformations like the oxidation of benzyl alcohol and the oxidative coupling of benzyl amines often involve metal complexes where the substrate-catalyst interaction is key. bcrec.idfrontiersin.org The structure of this compound suggests it could act as a ligand, with the potential for its metal complexes to catalyze oxidations or other organic transformations. The palladium-catalyzed hydrogenative deprotection of N-benzyl groups is a common reaction, and facilitators for this process have been developed. nih.gov

Potential in Materials Science (e.g., Non-Linear Optical Properties, Coordination Polymers)

The fields of materials science offer promising avenues for the application of this compound, particularly in the development of materials with interesting optical and coordination properties.

Non-Linear Optical (NLO) Properties: Organic materials with significant NLO responses are in demand for applications in photonics and optoelectronics. nih.gov Guanidine derivatives are known to be excellent candidates for NLO materials due to the highly polarizable, delocalized π-electron system of the guanidinium (B1211019) cation. researchgate.net Studies on salts of guanidine derivatives, such as guanidinium isophthalate (B1238265) and bis(N-phenylbiguanidium(1+)) sulfate, have demonstrated their potential for second harmonic generation (SHG) and other NLO effects. nih.govresearchgate.net The extended conjugation provided by the phenyl group in this compound could enhance these properties. Theoretical and experimental studies on various organic molecules, including pyrimidine (B1678525) derivatives, have shown that molecular structure and crystalline environment significantly influence NLO behavior. nih.gov It is plausible that this compound, especially in its protonated or salt form, could exhibit significant third-order NLO susceptibility.

Coordination Polymers: Coordination polymers or metal-organic frameworks (MOFs) are materials constructed from metal ions linked by organic ligands. mdpi.comfrontiersin.org The N-hydroxyguanidine moiety is an excellent metal-binding unit. It has been shown that N-hydroxyguanidines can act as potent ligands for iron in hemeproteins, binding to the iron center via the oxygen atom. acs.org This strong coordinating ability suggests that this compound could serve as a versatile ligand for a wide range of metal ions.

The synthesis of coordination polymers often relies on the "metal complexes as ligands" approach, where a pre-formed metal-ligand complex is used as a larger building block. nih.gov this compound could chelate a metal ion, leaving its phenyl or benzyl groups available for further coordination or to direct the supramolecular structure. The resulting coordination polymers could have applications in catalysis, gas storage, or as luminescent materials, depending on the chosen metal ion. mdpi.com For instance, silver(I) coordination polymers have shown multifaceted bioactivity, indicating that the choice of metal can impart specific functionalities. nih.gov

Table 1: Potential Materials Science Applications of Guanidine Derivatives

Application AreaRelevant Guanidine Derivative ClassObserved/Potential PropertyReference(s)
Non-Linear Optics Guanidinium Salts (e.g., Isophthalate)Second Harmonic Generation (SHG) nih.govresearchgate.net
N-Phenylbiguanidium SaltsHigh SHG efficiency, Phase-matchable researchgate.net
Coordination Polymers N-HydroxyguanidinesPotent metal ligands (e.g., for Fe(III)) acs.org
General GuanidinesFormation of stable metal complexes for catalysis researchgate.net
Cyamelurate (Guanidine-like)Robust catalytic activity in Ni(II) polymers mdpi.com

Utility in Advanced Analytical Chemistry as a Derivatizing Agent

In analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a crucial step to improve the volatility, thermal stability, or detectability of analytes. nih.govresearchgate.net Compounds containing polar functional groups such as hydroxyls and amines often require derivatization for successful analysis. libretexts.orgsemanticscholar.org

The this compound molecule contains both a hydroxyl group and a guanidine group, which are polar. Therefore, for its own analysis by GC, derivatization would likely be necessary. Common derivatization reactions include silylation or acylation of the hydroxyl group.

More interestingly, there is potential for this compound or related structures to be used as a derivatizing reagent. However, the primary application discussed in the literature is the derivatization of guanidino compounds for their detection. For example, a method for the HPLC determination of various guanidino compounds in biological samples involves derivatization with methylglyoxal (B44143) to form products detectable by UV spectroscopy. researchgate.net This highlights that the guanidine group is reactive and can be tagged for analytical purposes.

While less direct, a molecule like this compound could theoretically be modified to act as a derivatizing agent. For instance, if a reactive group were installed on one of the phenyl or benzyl rings, it could be used to tag other molecules of interest, with the bulky guanidine portion potentially altering the chromatographic retention in a predictable way.

Table 2: Derivatization in the Analysis of Guanidino Compounds

Analytical TechniqueDerivatizing ReagentTarget AnalytesPurpose of DerivatizationReference(s)
HPLC MethylglyoxalGuanidino compounds (e.g., guanidine, arginine)Formation of UV-active derivatives for detection researchgate.net
GC Various (Silylation, Acylation reagents)Amines, Hydroxy compoundsIncrease volatility and thermal stability, improve peak shape nih.govresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Current Understanding

The broader family of N-hydroxyguanidine compounds has been investigated for its ability to act as nitric oxide (NO) donors, a property with significant implications in physiology and pharmacology. nih.gov Furthermore, studies on various benzyl (B1604629) and phenyl guanidine (B92328) derivatives have highlighted their potential as antimicrobial agents. mdpi.comnih.gov These findings provide a foundational understanding of the chemical space surrounding N-benzyl-N''-hydroxy-N'-phenylguanidine and suggest potential areas of biological activity.

General synthetic methods for guanidines often involve the reaction of an amine with a guanylating agent. mdpi.com The presence of the N-hydroxy group introduces an additional layer of complexity and potential reactivity to the molecule.

Table 1: Overview of Research on Related Guanidine Compounds

Compound ClassKey Research FindingsPotential Relevance to this compound
N-HydroxyguanidinesCan act as nitric oxide (NO) donors. nih.govMay exhibit similar biological activity related to NO release.
Benzyl GuanidinesExhibit antimicrobial properties. mdpi.comnih.govPotential for antimicrobial applications.
Phenyl GuanidinesInvestigated for various biological activities. mdpi.comnih.govThe phenyl group can influence pharmacological properties.
N-Aryl-N''-acylguanidinesIsomerism and structural preferences are influenced by intramolecular hydrogen bonding.The N-hydroxy group could participate in similar intramolecular interactions, affecting conformation and reactivity.

Identification of Unexplored Research Avenues and Challenging Questions

The primary and most significant research gap is the lack of any dedicated study on this compound. This presents a number of unexplored avenues and challenging questions for researchers:

Definitive Synthesis and Characterization: A validated, high-yield synthetic pathway specifically for this compound has not been reported. Comprehensive characterization, including detailed NMR (¹H, ¹³C), IR, and mass spectrometry data, is required to establish a definitive analytical profile.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and pKa are currently unknown. This data is essential for any practical application.

Structural Analysis: There is no information on the crystal structure or detailed molecular geometry of the compound. X-ray crystallography studies would be invaluable to understand its three-dimensional structure, including bond lengths, bond angles, and potential intramolecular hydrogen bonding patterns.

Biological Activity Screening: The potential biological activities of this compound remain entirely speculative. Systematic screening for antimicrobial, anticancer, anti-inflammatory, and nitric oxide-donating properties is a critical area for future investigation.

Coordination Chemistry: The N-hydroxyguanidine moiety has the potential to act as a ligand for metal ions. The coordination chemistry of this compound with various transition metals is an unexplored field that could lead to novel catalysts or materials.

Tautomerism and Isomerism: The guanidine core can exhibit tautomerism. A detailed study of the tautomeric and isomeric forms of this compound in different environments is needed to understand its reactivity and biological interactions.

Outlook for Future Theoretical and Experimental Investigations

The lack of data on this compound provides a clear roadmap for future research.

Experimental Investigations:

Synthesis: Development and optimization of a synthetic route, likely starting from N-benzylhydroxylamine and a suitable phenylguanidinylating agent.

Spectroscopic and Physicochemical Characterization: Thorough analysis of the purified compound using a full suite of modern analytical techniques.

X-ray Crystallography: Growth of single crystals and determination of the solid-state structure to provide definitive structural information.

Biological Assays: A comprehensive screening program to evaluate the compound's activity in various biological systems. This should include assays for cytotoxicity, antimicrobial activity against a panel of pathogens, and assessment of its NO-donating capabilities.

Coordination Chemistry Studies: Investigation of its ability to form complexes with a range of metal ions, and characterization of the resulting coordination compounds.

Theoretical Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of the different possible tautomers and isomers.

Molecular Docking: If any biological activity is identified, molecular docking studies could be used to predict its binding mode with relevant biological targets.

QSAR (Quantitative Structure-Activity Relationship) Studies: Once a series of related analogues are synthesized and tested, QSAR studies could help in designing more potent compounds.

Broader Impact on Guanidine Chemistry and N-Hydroxylated Compound Research

The systematic study of this compound would contribute significantly to the broader fields of guanidine chemistry and N-hydroxylated compounds. The data obtained would provide a valuable reference point for understanding the structure-property relationships in this class of molecules.

Specifically, research on this compound could:

Expand the Library of N-Hydroxyguanidines: Contribute to the growing family of N-hydroxylated guanidines with well-characterized properties.

Inform the Design of New Bioactive Molecules: The biological activity profile of this compound could inspire the design of new therapeutic agents or chemical probes.

Provide Insights into Tautomerism and Reactivity: A detailed study of its tautomeric equilibrium and reactivity would enhance the fundamental understanding of guanidine chemistry.

Develop New Ligand Scaffolds: If it proves to be an effective ligand, it could open up new avenues in coordination chemistry and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N''-hydroxy-N'-phenylguanidine, and how do their efficiencies compare?

  • Methodological Answer :

  • Strecker Synthesis : Derived from analogous guanidine syntheses, this method involves benzaldehyde, ammonia, and cyanide precursors. Racemic mixtures may require chiral resolution .
  • Transition Metal Catalysis : Palladium-catalyzed C-H functionalization enables direct ortho-arylation, leveraging the guanidine group as a directing group (Scheme 2 in ). This method offers regioselectivity but may require optimization of ligands (e.g., phosphines) and reaction conditions (e.g., temperature, solvent) .
  • Comparison : Strecker synthesis is scalable but generates racemates, while catalytic methods provide regiocontrol but may have lower yields. Efficiency depends on purity requirements and downstream applications.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) with synthetic reference compounds aids in metabolite identification, as demonstrated in enzymic oxygenation studies .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar guanidine derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR detect substituent effects. For example, ¹³C NMR chemical shifts of ~200 ppm indicate imine-type nitrogen environments in guanidines. Lack of geometric isomer signals simplifies structural assignment .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as shown for related N-methoxyphenylguanidine derivatives (monoclinic C2/c system, β = 125.4°) .

Q. How can metabolic pathways of N-substituted guanidines be studied in vivo?

  • Methodological Answer :

  • Model Organisms : Use rats or rabbits for in vivo metabolism studies. Collect plasma, urine, and tissue samples post-administration .
  • Metabolite Identification : Employ TLC and MS to detect hydroxylated derivatives (e.g., 4HPG from DPG). Synthesize reference standards for comparative analysis .
  • Enzyme Profiling : Liver microsomal assays (e.g., cytochrome P450 isoforms) clarify enzymatic N-oxygenation vs. C-oxygenation pathways .

Advanced Research Questions

Q. How should researchers resolve discrepancies in NMR data when analyzing guanidine derivatives?

  • Methodological Answer :

  • Isomerism Challenges : ¹³C NMR may fail to detect geometric isomers due to rapid interconversion or symmetry. For this compound, verify the absence of isomers via variable-temperature NMR or computational modeling (DFT) .
  • Dynamic Effects : Use deuterated solvents (e.g., DMSO-d₆) to slow exchange processes. Compare experimental shifts with calculated values (e.g., GIAO method) .
  • Contradictory Data : Cross-validate with X-ray crystallography or IR spectroscopy if NMR alone is inconclusive .

Q. What strategies enhance ortho-arylation efficiency in palladium-catalyzed reactions of this compound?

  • Methodological Answer :

  • Directing Group Optimization : The guanidine’s N-hydroxy group acts as a directing group. Modify protecting groups (e.g., Boc vs. acetyl) to balance reactivity and stability .
  • Ligand Screening : Test bidentate ligands (e.g., 1,10-phenanthroline) to improve catalytic turnover. Adjust Pd/ligand ratios (e.g., 1:2) for optimal activity .
  • Substrate Scope : Evaluate electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) for faster oxidative addition. Monitor steric effects using ortho-substituted substrates .

Q. What crystallographic challenges arise in analyzing this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water) to obtain diffraction-quality crystals. For hygroscopic compounds, employ inert atmospheres .
  • Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve weak diffraction. For monoclinic systems (e.g., C2/c), refine unit cell parameters (a = 26.69 Å, c = 19.36 Å) with SHELXL .
  • Disorder Handling : Apply restraints to flexible benzyl/phenyl groups. Use PLATON/SQUEEZE to model solvent-accessible voids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.